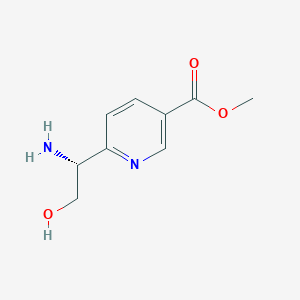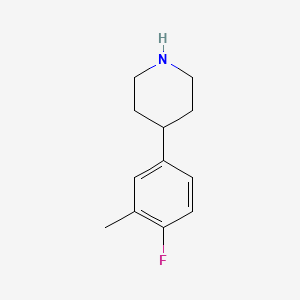
Potassium trifluoro(1-phenylazetidin-3-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(1-phenylazetidin-3-yl)borate is an organoboron compound that contains a trifluoroborate anion. This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. The presence of the trifluoroborate group imparts unique reactivity patterns, making these compounds valuable in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium trifluoro(1-phenylazetidin-3-yl)borate can be synthesized through the reaction of 1-phenylazetidine with potassium chloromethyltrifluoroborate in the presence of a strong base such as potassium bis(trimethylsilyl)amide (KHMDS). The reaction typically proceeds under inert atmosphere conditions to prevent moisture and air from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(1-phenylazetidin-3-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The trifluoroborate group is stable under oxidative conditions, allowing for selective oxidation reactions without degrading the boron functionality.
Common Reagents and Conditions
Bases: Strong bases like KHMDS are commonly used to deprotonate the starting materials and facilitate the formation of the trifluoroborate anion.
Palladium Catalysts: In cross-coupling reactions, palladium catalysts are essential for facilitating the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Potassium trifluoro(1-phenylazetidin-3-yl)borate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium trifluoro(1-phenylazetidin-3-yl)borate exerts its effects involves the formation of reactive intermediates during chemical reactions. In cross-coupling reactions, the trifluoroborate anion acts as a nucleophile, transferring its organic group to the palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, ultimately forming the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro(pyrrolidin-1-yl)methylborate
- Potassium trifluoro(trifluoromethyl)borate
- Potassium phenyltrifluoroborate
Uniqueness
Potassium trifluoro(1-phenylazetidin-3-yl)borate is unique due to the presence of the azetidine ring, which imparts distinct reactivity and stability compared to other organotrifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborates may not be suitable .
Propriétés
Formule moléculaire |
C9H10BF3KN |
|---|---|
Poids moléculaire |
239.09 g/mol |
Nom IUPAC |
potassium;trifluoro-(1-phenylazetidin-3-yl)boranuide |
InChI |
InChI=1S/C9H10BF3N.K/c11-10(12,13)8-6-14(7-8)9-4-2-1-3-5-9;/h1-5,8H,6-7H2;/q-1;+1 |
Clé InChI |
BRPFYJBBZFCATI-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1CN(C1)C2=CC=CC=C2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13611957.png)




![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)



